(3,5-Di(pyridin-4-yl)phenyl)methanol
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Overview
Description
(3,5-Di(pyridin-4-yl)phenyl)methanol is an organic compound with the molecular formula C17H14N2O and a molecular weight of 262.31 g/mol It is characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)methanol typically involves the reaction of 3,5-dibromobenzyl alcohol with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Major Products Formed:
Scientific Research Applications
(3,5-Di(pyridin-4-yl)phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological macromolecules, leading to various biological effects . Additionally, the presence of pyridine rings allows for π-π stacking interactions and hydrogen bonding, which contribute to its activity .
Comparison with Similar Compounds
- (3,5-Di(pyridin-3-yl)phenyl)methanol
- (3,5-Di(pyridin-2-yl)phenyl)methanol
- (3,5-Di(pyridin-4-yl)phenyl)ethanol
Comparison: (3,5-Di(pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3,5-dipyridin-4-ylphenyl)methanol |
InChI |
InChI=1S/C17H14N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-11,20H,12H2 |
InChI Key |
RRLLSOQTUJFYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)CO)C3=CC=NC=C3 |
Origin of Product |
United States |
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